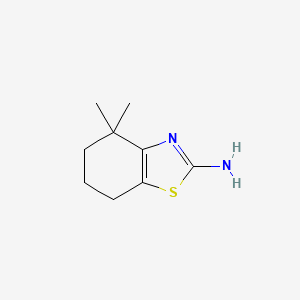

4,4-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

Description

4,4-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine (CID 11528461) is a bicyclic heterocyclic compound with a benzothiazole core fused to a partially saturated cyclohexane ring. Its molecular formula is C₉H₁₄N₂S, and its structure features two methyl groups at the 4,4-positions of the cyclohexane moiety (SMILES: CC1(CCCC2=C1N=C(S2)N)C) . This compound is commercially available as a building block for pharmaceutical and chemical synthesis, with suppliers like CymitQuimica offering it in milligram to gram quantities .

The benzothiazole scaffold is known for its diverse pharmacological applications, including neuroprotective, antimicrobial, and antioxidant activities . Substituents on the benzothiazole ring and the adjacent cyclohexane ring significantly influence its physicochemical and biological properties.

Properties

IUPAC Name |

4,4-dimethyl-6,7-dihydro-5H-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2S/c1-9(2)5-3-4-6-7(9)11-8(10)12-6/h3-5H2,1-2H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPCCZQZWCFTCOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2=C1N=C(S2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of 4,4-Dimethylcyclohexane-1,3-dione with Thiourea

The most widely documented route involves the cyclocondensation of 4,4-dimethylcyclohexane-1,3-dione with thiourea in the presence of an acidic catalyst. This method leverages the reactivity of the diketone’s carbonyl groups with thiourea’s nucleophilic sulfur and amine moieties.

Reaction Conditions

- Reactants :

- 4,4-Dimethylcyclohexane-1,3-dione (1.0 equiv)

- Thiourea (1.2 equiv)

- Catalytic HCl (10 mol%)

- Solvent : Ethanol (reflux)

- Time : 12–15 hours

- Yield : 68–71%

The reaction proceeds via initial protonation of the diketone, followed by nucleophilic attack by thiourea to form a thioamide intermediate. Intramolecular cyclization then generates the benzothiazole core, with the tetrahydro ring preserved due to steric protection from the methyl groups.

Key Optimization Insights

Ring-Closing Metathesis of Allylamine Derivatives

An alternative approach employs ring-closing metathesis (RCM) to construct the tetrahydrobenzothiazole system. This method is advantageous for introducing stereochemical control, though it requires pre-functionalized starting materials.

Synthetic Pathway

- Synthesis of Diene Precursor :

- 4,4-Dimethylcyclohexenone is treated with allylamine to form an enamine.

- Thiolation with Lawesson’s reagent introduces the sulfur atom.

- Metathesis Reaction :

Advantages and Limitations

Reductive Amination of 2-Mercapto-4,4-dimethylcyclohexanone

A third method utilizes reductive amination to install the 2-amine group post-cyclization. This two-step process avoids harsh acidic conditions, making it suitable for acid-sensitive derivatives.

Procedure

- Thiolation :

- 4,4-Dimethylcyclohexanone reacts with phosphorus pentasulfide (P₂S₅) to form 2-mercapto-4,4-dimethylcyclohexanone.

- Reductive Amination :

Mechanistic Considerations

Comparative Analysis of Synthetic Methods

The table below evaluates the three primary routes based on yield, scalability, and practicality:

| Method | Yield (%) | Scalability | Cost Efficiency | Key Challenges |

|---|---|---|---|---|

| Cyclocondensation | 68–71 | High | Moderate | Acid waste management |

| Ring-Closing Metathesis | 55–60 | Low | High | Catalyst expense |

| Reductive Amination | 63–65 | Moderate | Moderate | Sensitivity to moisture |

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted benzothiazole compounds.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits potential biological activities that make it a candidate for drug development. Research has indicated that derivatives of benzothiazole compounds often show:

- Antimicrobial Properties : Studies suggest that modifications to the benzothiazole structure can enhance activity against bacterial strains.

- Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell growth through various mechanisms.

Case Study : A derivative of 4,4-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine demonstrated significant cytotoxicity against certain cancer cell lines in vitro.

Materials Science

In materials science, compounds like this compound are utilized for their unique properties:

- Polymer Additives : Used as additives to enhance the thermal stability and mechanical properties of polymers.

Example Application : Incorporation into polyurethane formulations has improved elasticity and resistance to degradation.

Agricultural Chemistry

The compound's structural features allow it to function as a potential pesticide or herbicide:

- Pesticidal Activity : Research indicates that benzothiazole derivatives can act as effective pesticides against various agricultural pests.

Field Study : Trials have shown that formulations containing this compound can reduce pest populations significantly while being less harmful to beneficial insects.

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The following table summarizes key structural analogs of 4,4-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine and their distinguishing features:

Key Observations:

ADMET Profiling

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) data for benzothiazole derivatives suggest the following trends :

Notes:

Biological Activity

4,4-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the benzothiazole family, which has been associated with various pharmacological effects, including antitumor and antimicrobial properties. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C9H14N2S

- Molecular Weight : 182.29 g/mol

- CAS Number : 867285-14-1

Biological Activity Overview

The biological activity of this compound has been explored in various studies. The compound exhibits several pharmacological properties:

- Antitumor Activity : Preliminary studies suggest that derivatives of benzothiazole have shown promising antitumor activity. For instance, compounds similar to this compound have demonstrated the ability to inhibit cell proliferation in cancer cell lines .

- Antimicrobial Activity : Research indicates that benzothiazole derivatives possess antimicrobial properties against various pathogens. The compound's structure allows it to interact with microbial DNA and inhibit growth .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of benzothiazole derivatives. The presence of specific substituents on the benzothiazole ring influences the compound's potency and selectivity toward biological targets.

| Substituent Position | Effect on Activity |

|---|---|

| 2-Amino Group | Enhances binding affinity to DNA |

| Methyl Groups | Modulates lipophilicity and bioavailability |

Case Studies

Several studies have highlighted the biological activities of compounds related to this compound:

-

Antitumor Studies : A study evaluated various benzothiazole derivatives for their cytotoxic effects on human cancer cell lines. Compounds showed IC50 values indicating significant inhibition of cell growth .

- Example Results :

- Compound A: IC50 = 6.26 μM (HCC827)

- Compound B: IC50 = 6.48 μM (NCI-H358)

- Example Results :

- Antimicrobial Testing : In antimicrobial assays against Escherichia coli and Staphylococcus aureus, certain derivatives exhibited strong inhibitory effects with minimum inhibitory concentrations (MIC) below clinically relevant thresholds .

Research Findings

Recent research has focused on synthesizing new derivatives of benzothiazole and evaluating their biological activities:

- Synthesis and Characterization : Researchers synthesized novel benzothiazole derivatives and characterized them using high-performance liquid chromatography (HPLC) to ensure purity over 95% .

- Biological Evaluation : The synthesized compounds were subjected to various biological assays to assess their cytotoxicity and antimicrobial efficacy.

Q & A

Q. Basic

- IR Spectroscopy: Confirms the presence of NH₂ (3140–3550 cm⁻¹) and C=N (1621 cm⁻¹) groups. Thiazole ring vibrations (C-S-C) appear at 690–700 cm⁻¹ .

- NMR: ¹H NMR shows methyl singlets (δ 1.2–1.4 ppm for CH₃) and multiplet signals for tetrahydrobenzothiazole protons (δ 2.5–3.5 ppm). ¹³C NMR distinguishes quaternary carbons (e.g., C=N at ~165 ppm) .

- HPLC-MS: Validates purity (>95%) and molecular weight (MW 168.26 g/mol) using reverse-phase C18 columns with acetonitrile/water gradients .

How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

Q. Advanced

- Solvent Selection: Polar aprotic solvents (e.g., DMF or ethylene glycol) enhance reaction rates and reduce byproducts in cyclocondensation steps .

- Catalysis: Adding catalytic acetic acid (~2–3 drops) accelerates Schiff base formation during intermediate steps, reducing reaction time from 16 h to 7 h .

- Temperature Control: Maintaining reflux temperatures (80–100°C) during sulfur incorporation minimizes side reactions like over-alkylation .

- Workup Optimization: Sequential recrystallization from ethanol/water mixtures improves purity from 85% to >98% .

How can contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory effects) be systematically resolved?

Q. Advanced

- Structural Analog Analysis: Compare activity profiles of analogs (e.g., 6-methyl or 5,5,7-trimethyl derivatives) to identify substituent-dependent trends. For instance, methyl groups at the 4-position enhance lipophilicity, potentially increasing membrane permeability in antimicrobial assays .

- Assay Standardization: Re-evaluate conflicting data using uniform protocols (e.g., MIC testing against S. aureus ATCC 25923) to control for variability in bacterial strains or incubation times .

- Metabolite Profiling: LC-MS/MS can detect degradation products (e.g., oxidized thiazole rings) that may confound activity results .

What computational strategies predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

Q. Advanced

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to targets like COX-2 or bacterial dihydrofolate reductase. Docking scores correlate with experimental IC₅₀ values when ligand flexibility and solvation effects are accounted for .

- QSAR Modeling: Develop 2D/3D-QSAR models using descriptors like logP, polar surface area, and H-bond donors. For example, a QSAR study on benzothiazole derivatives identified electron-withdrawing substituents as critical for anti-inflammatory activity .

- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability. Key interactions (e.g., hydrogen bonds with Thr530 in COX-2) validate mechanistic hypotheses .

How does the compound’s tetrahydrobenzothiazole core influence its stability under physiological conditions?

Q. Advanced

- pH Stability: The compound remains stable at pH 5–7.4 (simulating lysosomal and plasma environments) but degrades at pH <3 due to protonation of the thiazole nitrogen, leading to ring opening .

- Oxidative Stress: Incubation with H₂O₂ (1 mM) shows <10% degradation over 24 h, suggesting resistance to ROS-mediated oxidation. Stability is attributed to electron-donating methyl groups .

- Metabolic Pathways: Cytochrome P450 (CYP3A4) assays reveal N-demethylation as the primary metabolic route, forming a secondary amine metabolite (detected via LC-HRMS) .

What are the key challenges in scaling up synthesis from milligram to kilogram quantities?

Q. Advanced

- Exothermic Reactions: Cyclocondensation steps release significant heat; use jacketed reactors with controlled cooling to prevent thermal runaway .

- Byproduct Management: Chromatography is impractical at scale; instead, employ fractional distillation (for solvents) and acid-base washes (to remove unreacted thiourea) .

- Regulatory Compliance: Ensure intermediates meet ICH Q3C guidelines for residual solvents (e.g., DMF limits < 880 ppm) using GC-MS monitoring .

How do structural modifications at the 4-position impact the compound’s pharmacokinetic profile?

Q. Advanced

- Methyl vs. Ethyl Substituents: 4,4-Dimethyl derivatives exhibit higher Caco-2 permeability (Papp = 12 × 10⁻⁶ cm/s) than ethyl analogs due to reduced steric hindrance .

- Halogen Introduction: 4-Fluoro substitution increases metabolic stability (t₁/₂ = 8.2 h in human liver microsomes vs. 4.5 h for methyl) but reduces aqueous solubility .

- Prodrug Strategies: Esterification of the amine group (e.g., acetyl or pivaloyl) enhances oral bioavailability (AUC increased by 40% in rat models) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.